molecular formula C36H38O7 B020666 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose CAS No. 3866-62-4

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose

Cat. No.: B020666
CAS No.: 3866-62-4
M. Wt: 582.7 g/mol
InChI Key: YYFLBSFJOGQSRA-FGZSBDNFSA-N
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Description

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose is a complex carbohydrate derivative that plays a crucial role in the synthesis of various bioactive molecules. This compound is characterized by its acetyl group at the anomeric position and benzyl protection groups at the hydroxyl positions, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected using benzyl groups through benzylation reactions.

    Acetylation: The anomeric hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The product is purified using column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield .

Chemical Reactions Analysis

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

    Reduction: Reduction reactions can be used to remove the acetyl group, converting it back to the hydroxyl form.

    Substitution: The benzyl groups can be substituted with other protective groups or functional groups using reagents like hydrogen bromide in acetic acid.

Common reagents and conditions used in these reactions include acetic anhydride, pyridine, hydrogen bromide, and catalytic hydrogenation. Major products formed from these reactions include deprotected galactopyranose derivatives and functionalized carbohydrate molecules .

Scientific Research Applications

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: It is a precursor in the synthesis of antiviral agents, anti-inflammatory drugs, and potential therapies for diabetes and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for various bioactive molecules.

Comparison with Similar Compounds

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose can be compared with similar compounds such as:

    1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: This compound has all hydroxyl groups acetylated, making it less versatile for selective reactions.

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but derived from glucose, this compound is used in different synthetic pathways.

    2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-galactopyranose: This compound contains an acetamido group, making it useful in the synthesis of glycoproteins.

The uniqueness of this compound lies in its specific protection pattern, which allows for selective deprotection and functionalization, making it a valuable tool in synthetic organic chemistry.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFLBSFJOGQSRA-FGZSBDNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550717
Record name 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3866-62-4
Record name 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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